Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a hydroxyl group paired with a 4-(trifluoromethyl)phenyl substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme modulation .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-4-6-13(7-5-12)17(18,19)20/h4-7,23H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQBHZTPPIASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Core
Method A: Nucleophilic Substitution on a Piperidine Derivative
One common approach employs nucleophilic substitution reactions on a suitably functionalized piperidine precursor. For instance, the synthesis can start from 4-hydroxypiperidine derivatives, which are selectively protected and then functionalized at the 4-position.
- Use of an activated electrophile, such as a halogenated phenyl derivative, to facilitate substitution.
- Employing bases like potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
- Solvent choices include DMF or DMSO to stabilize the transition state.
Reference: Patented processes (e.g., WO2014200786A1) describe similar strategies involving lactone intermediates and subsequent ring modifications.
Incorporation of the 4-(Trifluoromethyl)phenyl Group
Method B: Cross-Coupling Reactions
The trifluoromethylphenyl moiety can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, utilizing a trifluoromethyl-substituted aryl boronic acid or ester.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Toluene, ethanol, or a mixture with water.
- Temperature: 80–120°C under inert atmosphere.
Research Findings: Recent studies have successfully employed such coupling to attach trifluoromethyl groups onto aromatic rings, providing high regioselectivity and yields.
Protection and Deprotection of Amino and Hydroxy Groups
Method C: Boc Protection
The amino group on the piperidine ring is protected with tert-butyl carbamate (Boc) groups to prevent side reactions during subsequent steps.
- Reagents: Di-tert-butyl dicarbonate (Boc₂O).
- Solvent: Dichloromethane (DCM).
- Conditions: 0°C to room temperature, with tertiary amines such as triethylamine (TEA) as base.
Method D: Hydroxy Group Protection
Hydroxy groups are often protected as silyl ethers (e.g., TMS) or esters if necessary, to facilitate selective reactions.
Final Assembly and Functional Group Transformations
Method E: Carbamate Formation
The tert-butyl carbamate is introduced by reacting the amino group with Boc₂O under basic conditions, ensuring selective protection.
Method F: Hydroxylation and Functionalization
The hydroxyl group at the 4-position can be introduced via nucleophilic substitution or oxidation-reduction sequences, depending on the starting materials.
- Use of mild bases like TEA.
- Solvents such as DCM or THF.
- Temperature control between 0°C and room temperature.
Summary of Reaction Conditions and Reagents
| Step | Reaction Type | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Ring functionalization | Nucleophilic substitution | Halogenated phenyl derivatives, bases (K₂CO₃, NaH) | DMF, DMSO | Room temp to 80°C | Selective at 4-position |
| Trifluoromethyl group addition | Cross-coupling | Trifluoromethyl aryl boronic acid, Pd catalyst | Toluene/Ethanol | 80–120°C | High yield, regioselective |
| Boc protection | Carbamate formation | Boc₂O, TEA | DCM | 0°C to RT | Protect amino group |
| Hydroxyl protection | Silylation | TMSCl, imidazole | DCM | RT | For hydroxyl groups |
| Final deprotection | Acidic or basic | TFA or HCl | Appropriate solvent | RT | To remove protecting groups |
Notable Literature and Patent Sources
- Research Article: A 2019 publication details a one-pot synthesis of related piperidine derivatives via click chemistry, emphasizing high-yielding, regioselective methods that can be adapted for the target compound.
- Patent WO2014200786A1: Describes processes involving lactone intermediates and subsequent ring modifications, including protection-deprotection sequences and substitution reactions, relevant for synthesizing carbamate-protected piperidines.
- Commercial Protocols: Enamine and Sigma-Aldrich provide technical data on precursors and reagents, emphasizing the importance of anhydrous conditions and inert atmospheres during sensitive steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
- Hydroxyl Group : The 4-hydroxy configuration in the target compound contrasts with 3-hydroxy derivatives (), which may alter hydrogen-bonding networks and conformational flexibility.
- Ester Groups : The tert-butyl ester increases steric bulk and lipophilicity relative to ethyl esters (), impacting solubility and metabolic pathways.
Biological Activity
Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, commonly referred to as Compound 1 , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a trifluoromethyl group into its structure enhances its pharmacological properties, making it a subject of research in various therapeutic areas.
- Molecular Formula : CHFNO
- Molecular Weight : 361.356 g/mol
- CAS Number : 1236000-59-1
- LogP : 3.74160 (indicating moderate lipophilicity)
The biological activity of Compound 1 is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance binding affinity and selectivity for certain targets, which can lead to increased potency in inhibiting or modulating biological functions.
Antiproliferative Effects
Research has shown that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that benzoylpiperidine derivatives can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC values ranging from 19.9 to 75.3 µM . Although specific data for Compound 1 is limited, its structural similarities suggest potential efficacy in cancer therapy.
Enzyme Inhibition
The compound may act as a reversible inhibitor of certain enzymes, particularly those involved in lipid metabolism and signaling pathways. For example, related piperidine derivatives have shown competitive inhibition patterns against monoacylglycerol lipase (MAGL), with IC values in the low micromolar range . This suggests that Compound 1 might also possess similar inhibitory properties, although further studies are required for confirmation.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group at the para position of the phenolic ring has been shown to enhance the biological activity of related compounds significantly. For example, modifications leading to increased hydrophobic interactions have resulted in improved potency against various biological targets . Understanding the SAR is crucial for optimizing the efficacy of Compound 1.
Case Studies and Research Findings
Q & A
Q. What are the critical steps for synthesizing tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves hydrogenation of a dihydropyridine precursor using Pt2O as a catalyst under H2 atmosphere, followed by purification via silica gel chromatography (hexanes/EtOAc gradient). Key parameters include:
Q. How is the compound characterized structurally, and what analytical methods are most reliable?
- <sup>1</sup>H NMR : Peaks at δ 7.62–7.48 (aromatic protons), δ 4.15–3.94 (piperidine N–H), and δ 1.42 (tert-butyl group) confirm regiochemistry and Boc protection .
- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z = 248 [M + H]<sup>+</sup> validates the molecular weight .
- Chromatography : Silica gel purification (0–10% EtOAc/hexanes) ensures >95% purity .
Q. What precautions are essential for handling reactive intermediates during synthesis?
- Stability : The Boc-protected intermediate is stable under inert atmospheres but prone to hydrolysis under acidic conditions. Use anhydrous solvents (e.g., CH2Cl2) and avoid prolonged exposure to moisture .
- Safety : Wear flame-resistant clothing, gloves, and self-contained breathing apparatus during HCl gas liberation steps .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., hydroxyl group at C4) .
- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the trifluoromethylphenyl moiety’s hydrophobic effects .
Q. What strategies resolve contradictions in spectroscopic data for diastereomers or tautomers?
Q. How does the trifluoromethyl group influence the compound’s stability under oxidative or reductive conditions?
Q. What are the decomposition pathways of the compound under acidic or basic conditions?
Q. How can synthetic byproducts be identified and minimized during scale-up?
Q. What role does the piperidine ring’s conformation play in biological activity?
Q. How can the compound’s solubility be improved for in vivo studies without altering bioactivity?
- Prodrug design : Introduce phosphate or PEG groups at the hydroxyl position to enhance aqueous solubility .
- Co-solvents : Use DMSO:water (1:4) mixtures for preclinical formulations, maintaining <0.1% DMSO to avoid cytotoxicity .
Methodological Considerations
Q. What advanced purification techniques are recommended for isolating enantiomers?
Q. How do reaction solvents (e.g., THF vs. EtOAc) impact yield and purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
